Ampicillin (trihydrate)
Overview
Description
Ampicillin (trihydrate) is a broad-spectrum, semi-synthetic antibiotic belonging to the aminopenicillin class of the penicillin family. It is derived from the Penicillium mold and is used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, meningitis, salmonellosis, and endocarditis . Ampicillin (trihydrate) is known for its ability to combat both Gram-positive and Gram-negative bacteria, making it a versatile and widely used antibiotic in clinical settings .
Preparation Methods
The synthesis of Ampicillin (trihydrate) involves several steps, starting with the preparation of 6-aminopenicillanic acid, which is then acylated with D-phenylglycine methyl ester hydrochloride. The reaction is typically carried out in the presence of a catalyst such as triethylamine or diethylamine in a solvent like dichloromethane . The process can be summarized as follows:
Preparation of 6-aminopenicillanic acid: This is obtained from penicillin G through hydrolysis.
Acylation: 6-aminopenicillanic acid is acylated with D-phenylglycine methyl ester hydrochloride in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Purification: The resulting product is purified through crystallization to obtain Ampicillin (trihydrate).
Industrial production methods often involve enzymatic synthesis to avoid complex reactions and purification problems associated with chemical methods. Enzymatic synthesis is highly selective and involves the catalytic condensation of 6-aminopenicillanic acid with D-phenylglycine methyl ester hydrochloride .
Chemical Reactions Analysis
Ampicillin (trihydrate) undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, Ampicillin (trihydrate) can hydrolyze to form penicilloic acid.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: Ampicillin (trihydrate) can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions include penicilloic acid and various substituted derivatives of Ampicillin .
Scientific Research Applications
Ampicillin (trihydrate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of β-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Ampicillin (trihydrate) is commonly used in molecular biology as a selective agent to identify and maintain bacteria that have been transformed with plasmids containing the ampicillin resistance gene.
Medicine: It is used to treat a variety of bacterial infections and is often included in studies investigating antibiotic resistance and the development of new antibiotics.
Mechanism of Action
Ampicillin (trihydrate) exerts its antibacterial effects by inhibiting the synthesis of peptidoglycans, which are essential components of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This disruption weakens the bacterial cell wall, leading to cell lysis and bacterial death .
Comparison with Similar Compounds
Ampicillin (trihydrate) is often compared with other β-lactam antibiotics, such as Amoxicillin (trihydrate). Both compounds share a similar mechanism of action and are effective against a wide range of bacterial infections. Amoxicillin has a hydroxyl group on the phenyl ring, which increases its bioavailability and makes it more effective against certain types of bacteria .
Similar Compounds
Amoxicillin (trihydrate): Similar structure but with a hydroxyl group on the phenyl ring.
Penicillin G: The parent compound from which Ampicillin is derived.
Cloxacillin: A β-lactam antibiotic with a similar mechanism of action but with a different side chain that provides resistance to β-lactamase enzymes.
Ampicillin (trihydrate) stands out due to its broad-spectrum activity and its ability to be used in a variety of clinical and research applications.
Properties
IUPAC Name |
6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S.3H2O/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);3*1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDALBZNGVATNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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